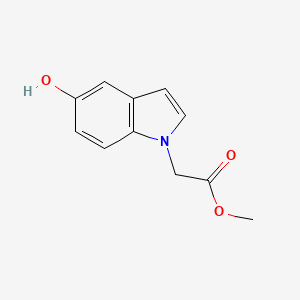

methyl (5-hydroxy-1H-indol-1-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-(5-hydroxyindol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)7-12-5-4-8-6-9(13)2-3-10(8)12/h2-6,13H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSGCNDMVQXGPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609705 | |

| Record name | Methyl (5-hydroxy-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445490-34-6 | |

| Record name | Methyl (5-hydroxy-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5-hydroxy-1H-indol-1-yl)acetate typically involves the Fischer indole synthesis. This method uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . The reaction conditions often include refluxing in acetic acid and hydrochloric acid .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often employs catalytic methods to enhance yield and efficiency. These methods may involve the use of metal catalysts and optimized reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl (5-hydroxy-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indoles, which can have different functional groups attached to the indole ring .

Scientific Research Applications

Synthesis of Methyl (5-Hydroxy-1H-Indol-1-yl)Acetate

The synthesis of this compound typically involves the reaction of 5-hydroxyindole with methyl acetate or related reagents under acidic or basic conditions. Various methods have been reported, including:

- Indium(III) Chloride Catalysis : This method involves refluxing 5-hydroxy-1-methylindole with ethyl acetoacetate in the presence of indium(III) chloride, yielding derivatives that can be further modified to obtain this compound .

Biological Properties

This compound exhibits a range of biological activities:

Antioxidant Activity

Research has demonstrated that this compound possesses significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Its ability to inhibit nitric oxide (NO) production has been linked to its potential therapeutic effects in inflammatory diseases .

Anticancer Activity

Studies indicate that this compound and its derivatives can inhibit the growth of various human tumor cell lines. For instance, compounds derived from 5-hydroxyindole have shown promising results against breast cancer cells by acting as antagonists to estrogen receptors .

Antimicrobial Properties

In vitro evaluations have shown that derivatives of this compound exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species. These compounds were found to be more potent than standard antibiotics like ampicillin, indicating their potential as new antimicrobial agents .

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several indole derivatives, including this compound, against multiple cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values significantly lower than doxorubicin, a standard chemotherapy drug, suggesting enhanced efficacy .

| Compound | Cell Line | IC50 Value (µM) | Comparison |

|---|---|---|---|

| This compound | COLO 205 | 0.374 | More active than doxorubicin |

| Derivative 2 | SK-MEL-2 | 0.419 | More active than doxorubicin |

| Derivative 3 | A549 | 0.629 | More active than doxorubicin |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with various molecular targets involved in cancer progression and inflammation. These studies help identify potential mechanisms of action and guide further drug development efforts .

Mechanism of Action

The mechanism of action of methyl (5-hydroxy-1H-indol-1-yl)acetate involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can act as an agonist or antagonist to certain neurotransmitter receptors, affecting cellular signaling and function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between methyl (5-hydroxy-1H-indol-1-yl)acetate and related indole derivatives:

Structural and Functional Analysis

- Substituent Position: this compound’s substitution at the 1-position distinguishes it from analogs like methyl 2-(5-hydroxy-2-methyl-1H-indol-3-yl)acetate (substituted at the 3-position), which may exhibit altered steric effects and hydrogen-bonding patterns .

Ester vs. Carboxylic Acid :

- Electron-Withdrawing vs.

Q & A

Q. Basic

- NMR spectroscopy : and NMR identify substituent positions (e.g., hydroxy and ester groups). For example, the ester carbonyl typically resonates at ~170 ppm in NMR .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 205.21) .

Advanced - Single-crystal X-ray diffraction : Resolves stereochemical ambiguities. For indole derivatives, hydrogen bonding (N–H···O) and π-π interactions are critical for crystal packing .

- Pitfalls : Overlapping signals in crowded aromatic regions (7–8 ppm in NMR) may require 2D techniques (e.g., COSY, HSQC) .

How should researchers design in vitro assays to evaluate the antimicrobial activity of this compound?

Q. Basic

- Agar diffusion assay : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Prepare compound solutions in DMSO (≤1% v/v to avoid solvent toxicity) .

- Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only negative controls.

- Data collection : Measure zones of inhibition (ZOI) after 24h incubation at 37°C. Statistically analyze ZOI diameters using ANOVA with post-hoc tests .

What strategies can resolve contradictions in biological activity data between studies on this compound derivatives?

Q. Advanced

- Assay standardization : Variability in bacterial inoculum size (e.g., 1×10 CFU/mL vs. 1×10 CFU/mL) significantly impacts ZOI measurements .

- Structural validation : Confirm compound purity via HPLC (>95%) to rule out impurities affecting activity .

- Meta-analysis : Compare substituent effects across studies (e.g., fluoro vs. chloro analogs show differing bioactivity due to electronegativity) .

How do structural modifications at the indole ring influence the bioactivity of this compound analogs?

Q. Advanced

- Halogenation : Chloro substituents (C-5 position) enhance lipophilicity, improving membrane penetration (e.g., 5-chloro analog in showed 20% higher antimicrobial activity).

- Methoxylation : 5-methoxy derivatives exhibit reduced solubility but increased serotonin receptor affinity due to steric effects .

- Hydroxy group : Critical for hydrogen bonding with biological targets (e.g., bacterial DNA gyrase) .

What safety considerations are essential when handling this compound in laboratory settings?

Q. Basic

- PPE : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation (LD data unavailable; treat as hazardous) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as chemical waste .

How can researchers employ computational methods to predict the reactivity of this compound?

Q. Advanced

- DFT calculations : Model electrophilic substitution at C-3 using Gaussian09 with B3LYP/6-31G(d) basis set. Predict regioselectivity for Friedel-Crafts reactions .

- Molecular docking : Simulate interactions with COX-2 enzyme to rationalize anti-inflammatory activity (AutoDock Vina) .

What crystallographic challenges are associated with this compound derivatives?

Q. Advanced

- Disorder issues : Flexible ester chains may require TwinRotMat refinement in SHELXL .

- Hydrogen bonding : Use PLATON to validate N–H···O interactions in polymorphic forms .

- Multi-molecule asymmetry : For structures with 4+ molecules per unit cell (e.g., ), apply restraints to thermal parameters.

What quality control protocols ensure the purity of this compound in pharmacological studies?

Q. Basic

- HPLC : Use a C18 column (MeCN:HO = 70:30) to detect impurities (<0.5% area).

- Melting point : Sharp mp (e.g., 145–147°C) indicates purity .

- Elemental analysis : Match C/H/N ratios to theoretical values (e.g., C 64.38%, H 5.40%, N 6.82%) .

How does the choice of solvent system impact the crystallization of this compound?

Q. Advanced

- Slow evaporation : Methanol/water (3:1) yields block crystals suitable for X-ray studies .

- Stability : Avoid DMSO (hygroscopic) to prevent hydrate formation. Use EtOAc/hexane for rapid crystallization .

- Temperature gradients : Cooling from 50°C to 4°C over 48h improves crystal size and diffraction quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.